Nemadectin

描述

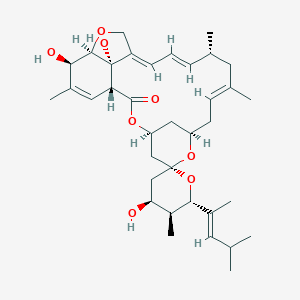

structure given in first source; isolated from Streptomyces cyaneogriseus sp. noncyanogenus; used against Psoroptes ovis as an insecticide

Structure

3D Structure

属性

IUPAC Name |

(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52O8/c1-20(2)13-24(6)32-25(7)30(37)18-35(44-32)17-28-16-27(43-35)12-11-22(4)14-21(3)9-8-10-26-19-41-33-31(38)23(5)15-29(34(39)42-28)36(26,33)40/h8-11,13,15,20-21,25,27-33,37-38,40H,12,14,16-19H2,1-7H3/b9-8+,22-11+,24-13+,26-10+/t21-,25-,27+,28-,29-,30-,31+,32+,33+,35-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFMRVVYUVPIAN-AQUURSMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CCC2CC(CC3(O2)CC(C(C(O3)C(=CC(C)C)C)C)O)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C[C@@H]([C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)O)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883099 | |

| Record name | Nemadectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102130-84-7 | |

| Record name | Nemadectin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102130847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemadectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEMADECTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8VJ1G3TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery of Nemadectin from Streptomyces cyaneogriseus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemadectin, a 16-membered macrocyclic lactone produced by the actinomycete Streptomyces cyaneogriseus, stands as a significant discovery in the field of antiparasitic agents.[1][2][3] Its potent and broad-spectrum activity against various nematodes and arthropods has established it as a critical molecule in both veterinary and human medicine.[4][5][6] This technical guide provides an in-depth overview of the discovery of this compound, focusing on the producing organism, fermentation processes, isolation and purification strategies, and the elucidation of its complex chemical structure. Furthermore, we delve into the genetic regulation of this compound biosynthesis, highlighting key regulatory elements that have been harnessed to improve production yields. This document is intended to be a comprehensive resource for researchers and professionals involved in natural product discovery and development, offering detailed experimental protocols and quantitative data to facilitate further research and application.

Introduction

The discovery of this compound from the fermentation broth of Streptomyces cyaneogriseus ssp. noncyanogenus marked a significant advancement in the development of endectocides.[1][3] this compound is a member of the milbemycin class of macrolides, which are structurally related to the avermectins. A methoxime derivative of this compound, moxidectin, is widely used in animal health to control insects and helminths.[1] The complex structure of this compound, coupled with its potent biological activity, has made it a subject of extensive research, from optimizing its production to understanding its mode of action.[4] This guide will provide a detailed technical overview of the key aspects of this compound's discovery and development.

The Producing Microorganism: Streptomyces cyaneogriseus

Streptomyces cyaneogriseus is a Gram-positive, filamentous bacterium belonging to the family Streptomycetaceae.[1][2] Strains of this species, particularly S. cyaneogriseus ssp. noncyanogenus, have been identified as the primary producers of this compound.[1][3] The complete genome of S. cyaneogriseus ssp. noncyanogenus has been sequenced, providing valuable insights into the biosynthetic gene cluster responsible for this compound production and its overall metabolic capabilities.[7][8]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces cyaneogriseus. The optimization of fermentation parameters is crucial for maximizing the yield of the target compound.[9][10]

Experimental Protocol: Fermentation of Streptomyces cyaneogriseus

This protocol is based on methodologies described for enhancing this compound production.[2][3]

1. Strain Maintenance and Inoculum Preparation:

-

Maintain cultures of Streptomyces cyaneogriseus on a solid medium containing (g/L): glucose 4.0, maltose 1.3, yeast extract 4.0, starch 5.0, soybean meal 5.0, dextrin 5.0, KNO₃ 1.0, K₂HPO₄ 0.5, NaCl 0.5, MgSO₄ 0.5, CaCO₃ 0.1, and agar 20.0.[3]

-

Adjust the pH to 6.8-7.0 and incubate at 28°C for 10-12 days.[3]

-

For inoculum development, transfer mycelia into a 250-mL flask containing 20 mL of seed medium.[3]

-

The seed medium consists of (g/L): glucose 10.0, yeast meal 10.0, yeast extract 5.0, soybean meal 15.0, dextrin 20.0, K₂HPO₄ 1.0, MgSO₄ 1.0, and CaCO₃ 4.0.[3]

-

Incubate the seed culture at 28°C and 200 rpm for 24-28 hours.[2][3]

2. Production Fermentation:

-

Inoculate a 250-mL flask containing 25 mL of fermentation medium with 10% (v/v) of the seed culture.[2][3]

-

The fermentation medium is composed of (g/L): glucose 80.0, yeast meal 5.0, lactose 35.0, soybean meal 27.5, corn meal 2.5, MgSO₄ 1.0, and CaCO₃ 4.0.[2]

-

Maintain the fermentation at 28°C with agitation at 200 rpm for 8 days, keeping the pH between 7.0 and 7.2.[2][3]

-

Monitor dissolved oxygen levels, as sufficient oxygen is essential for cell growth and this compound biosynthesis.[9]

Isolation and Purification of this compound

Following fermentation, this compound must be extracted from the fermentation broth and purified.

Experimental Protocol: Extraction and Purification

This protocol is a generalized procedure based on common practices for isolating macrolides from fermentation broths.[11][12]

1. Mycelial Separation and Extraction:

-

At the end of the fermentation, separate the mycelia from the broth by filtration, possibly using a filter aid like diatomaceous earth.[11]

-

Extract the wet mycelial cake with an organic solvent such as methanol or butyl acetate.[11]

-

If using a water-miscible solvent like methanol, the extract will need to be concentrated before proceeding to a liquid-liquid extraction with a water-immiscible solvent like dichloromethane.[11]

2. Purification:

-

Concentrate the organic extract under vacuum to yield a crude residue.

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate this compound from other metabolites.

-

Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine the fractions containing pure this compound and concentrate to obtain the final product.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.[13]

Spectroscopic Data

While specific raw data is not provided in the initial search, the following table outlines the types of data that would have been generated.

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Provides the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) is used for accurate mass determination.[13][][15] |

| ¹H Nuclear Magnetic Resonance (NMR) | Determines the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.[13][16][17] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Determines the number and types of carbon atoms in the molecule.[18] |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[13][] |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., hydroxyls, carbonyls, double bonds).[13][] |

| Ultraviolet (UV) Spectroscopy | Provides information about the conjugated systems within the molecule. This compound exhibits a UV maximum at 244 nm in methanol. |

Table 1: Spectroscopic Techniques for this compound Structure Elucidation

Biosynthesis and Genetic Regulation

The biosynthesis of this compound is governed by a large polyketide synthase (PKS) gene cluster. The regulation of this cluster is complex and involves several key genetic elements.

The nemR Regulatory Gene

A significant breakthrough in understanding and improving this compound production came with the characterization of nemR, a cluster-situated regulatory gene.[1][2] nemR encodes a LAL-family transcriptional regulator that is essential for this compound biosynthesis.[1][2]

-

Positive Regulation: NemR acts as a positive regulator, directly activating the transcription of several operons within the this compound biosynthetic gene cluster, including nemA1-1/A1-2/A2, nemC, and nemA4/A3/E/D.[1]

-

Increased Production: Overexpression of nemR in S. cyaneogriseus has been shown to significantly increase this compound production.[1][2]

Quorum Sensing System

A quorum-sensing system, ScyA1/ScyR1, has also been identified as a positive regulator of this compound production.[19] This system, belonging to the Aco/ArpA-like family, further illustrates the intricate regulatory network controlling the synthesis of this important antibiotic.[19]

Quantitative Data on this compound Production

Genetic manipulation of the regulatory genes has led to substantial improvements in this compound yields.

| Strain/Condition | This compound Yield Increase (%) | Final Titer (mg/L) | Reference |

| Overexpression of nemR (native promoter) | 56.5 | Not specified | [2][20] |

| Overexpression of nemR (strong constitutive promoter) | 73.5 | Not specified | [2][20] |

| Overexpression of nemR (different study) | 79.9 | Not specified | [1] |

| Overexpression of the entire biosynthetic gene cluster | 108.6 | 509 | [2][20] |

Table 2: Enhancement of this compound Production through Genetic Engineering

Visualizations

Signaling Pathway of NemR Regulation

Caption: Regulatory cascade of NemR in this compound biosynthesis.

Experimental Workflow for this compound Discovery

Caption: General workflow for the discovery and isolation of this compound.

Conclusion

The discovery of this compound from Streptomyces cyaneogriseus is a testament to the power of microbial natural product screening. The subsequent elucidation of its biosynthetic pathway and regulatory networks has not only provided a deeper understanding of its production but has also paved the way for significant yield improvements through metabolic engineering. The detailed protocols and data presented in this guide offer a valuable resource for the scientific community, aiming to spur further innovation in the discovery, development, and production of this important antiparasitic agent. As the challenge of drug resistance continues to grow, the story of this compound serves as a compelling example of how natural products can be harnessed to address critical needs in global health.

References

- 1. Characterization of a LAL-type regulator NemR in this compound biosynthesis and its application for increasing this compound production in Streptomyces cyaneogriseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. Complete genome sequence of Streptomyces cyaneogriseus ssp. noncyanogenus, the thermotolerant producer of commercial antibiotics this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancing this compound production by Streptomyces cyaneogriseus ssp. noncyanogenus through quantitative evaluation and optimization of dissolved oxygen and shear force - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN104628802B - Method for extracting and purifying this compound from fermentation liquid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. New this compound congener from Streptomyces microflavus neau3: fermentation, isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Elucidation of the Activation Pathways of ScyA1/ScyR1, an Aco/ArpA-Like System That Regulates the Expression of this compound and Other Secondary Metabolic Biosynthetic Genes [frontiersin.org]

- 20. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

Nemadectin Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of nemadectin, a potent anthelmintic compound belonging to the milbemycin class of macrocyclic lactones. This document details the mechanism of action, quantitative SAR data, experimental protocols, and key signaling pathways involved in its biological activity.

Introduction

This compound is a fermentation product of Streptomyces cyaneogriseus and serves as a crucial starting material for the synthesis of the widely used anthelmintic, moxidectin.[1][2] Like other macrocyclic lactones such as the avermectins, this compound exerts its potent anthelmintic, insecticidal, and acaricidal activity by targeting the nervous system of invertebrates.[1][3] Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the development of new, more effective, and specific antiparasitic agents.

Mechanism of Action

The primary target of this compound and other macrocyclic lactones in invertebrates is the glutamate-gated chloride channel (GluCl).[4][5][6] These channels are ligand-gated ion channels found in the nerve and muscle cells of protostome invertebrates, including nematodes and arthropods.[4][7]

The binding of this compound to GluCls leads to the irreversible opening of the chloride ion channel.[4][6] This influx of chloride ions causes hyperpolarization of the neuronal or muscle cell membrane, leading to the cessation of electrical signal transmission.[4][8] The ultimate effect on the parasite is flaccid paralysis and death.[5] The specificity of this compound for invertebrate GluCls over vertebrate ligand-gated ion channels contributes to its favorable safety profile in mammals.[6]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data from various studies on this compound and its analogs, providing insights into the structural modifications that influence their biological activity.

Table 1: Nematicidal and Acaricidal Activity of this compound and its Congeners

| Compound | Target Organism | Assay Type | Activity (IC50) | Reference |

| This compound Congener 1 | Caenorhabditis elegans | Nematicidal | > this compound | [9] |

| This compound Congener 2 | Caenorhabditis elegans | Nematicidal | 0.7 ± 0.2 µg/mL | [9] |

| This compound Congener 2 | Adult Mites | Acaricidal | 2.3 ± 0.9 µg/mL | [9] |

| This compound Congener 2 | Mite Eggs | Acaricidal | 17.5 ± 2.1 µg/mL | [9] |

| Milbemycin A3/A4 | Caenorhabditis elegans | Nematicidal | > 0.7 ± 0.2 µg/mL | [9] |

Table 2: Insecticidal and Nematicidal Activity of Avermectin Analogues

| Compound | Target Organism | Activity (LC50 in µM) | Reference |

| Avermectin | Tetranychus Cinnabarinus | 0.013 | [10] |

| Compound 9j | Tetranychus Cinnabarinus | 0.005 | [10] |

| Compound 16d | Tetranychus Cinnabarinus | 0.002 | [10] |

| Avermectin | Bursaphelenchus xylophilus | 6.746 | [10] |

| Compound 9b | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |

| Compound 9d-f | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |

| Compound 9h | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |

| Compound 9j | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |

| Compound 9l | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |

| Compound 9n | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |

| Compound 9p | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |

| Compound 9r | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |

| Compound 9v | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |

| Compound 17d | Bursaphelenchus xylophilus | 2.959 - 5.013 | [10] |

| Avermectin | Aphis craccivora | 52.234 | [10] |

| Compound 9f | Aphis craccivora | 7.744 | [10] |

| Compound 9g | Aphis craccivora | 5.634 | [10] |

| Compound 9h | Aphis craccivora | 6.809 | [10] |

| Compound 9m | Aphis craccivora | 7.939 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound analogs. Below are representative protocols for key experiments.

In Vitro Anthelmintic Activity Assay (Nematode Motility Assay)

This protocol is a generalized procedure for assessing the effect of compounds on the motility of nematodes, such as Caenorhabditis elegans or parasitic species.

Materials:

-

Nematode culture (e.g., C. elegans grown on NGM plates with E. coli OP50)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Multi-well plates (e.g., 96-well)

-

M9 buffer or other appropriate buffer

-

Microscope for observation

Procedure:

-

Nematode Preparation: Synchronize nematode cultures to obtain a population of the desired developmental stage (e.g., L4 larvae or young adults).

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration is non-toxic to the nematodes (typically ≤1% DMSO).

-

Assay Setup:

-

Add a defined number of nematodes (e.g., 10-20) to each well of the multi-well plate.

-

Add the test compound dilutions to the respective wells. Include positive control (e.g., a known anthelmintic like ivermectin or levamisole) and negative control (buffer with solvent) groups.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 20-25°C for C. elegans) for a defined period (e.g., 24, 48, or 72 hours).

-

Motility Assessment:

-

At specified time points, observe the motility of the nematodes under a microscope.

-

Motility can be scored visually (e.g., number of motile vs. non-motile worms) or quantified using automated tracking software. A common method is to gently prod the worms with a platinum wire to check for movement.

-

-

Data Analysis: Calculate the percentage of paralyzed or dead nematodes for each concentration. Determine the EC50 or LC50 values using appropriate statistical software.

Glutamate-Gated Chloride Channel Electrophysiology Assay (Xenopus Oocyte Expression System)

This protocol describes the heterologous expression of GluCls in Xenopus laevis oocytes and subsequent electrophysiological recording to study the effects of this compound analogs.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the GluCl subunits of interest

-

Two-electrode voltage-clamp (TEVC) setup

-

Recording chamber

-

Recording solutions (e.g., ND96)

-

Test compounds

Procedure:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject the oocytes with the cRNA encoding the GluCl subunits. Incubate the oocytes for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3M KCl.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

-

Compound Application:

-

Apply glutamate to the oocyte to elicit a baseline chloride current.

-

Co-apply or pre-apply the this compound analog with glutamate to assess its modulatory effect on the channel.

-

Perform dose-response experiments by applying a range of compound concentrations.

-

-

Data Analysis: Measure the amplitude of the chloride currents in response to glutamate and the test compounds. Plot dose-response curves and calculate EC50 or IC50 values.

Radioligand Binding Assay

This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of this compound analogs for GluCls.

Materials:

-

Cell membranes or tissue homogenates expressing GluCls

-

Radiolabeled ligand (e.g., [³H]-ivermectin)

-

Unlabeled test compounds (this compound analogs)

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Assay Setup: In a multi-well plate or microcentrifuge tubes, combine the membrane preparation, radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding of this compound's SAR. The following diagrams were generated using Graphviz (DOT language).

This compound's Mechanism of Action at the Synapse

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. researchgate.net [researchgate.net]

- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. AOP-Wiki [aopwiki.org]

- 8. researchgate.net [researchgate.net]

- 9. New this compound congeners with acaricidal and nematocidal activity from Streptomyces microflavus neau3 Y-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, biological activities and structure-activity relationships for new avermectin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fermentation Process for Nemadectin Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fermentation process for producing Nemadectin, a potent 16-membered macrocyclic lactone with significant anthelmintic properties. This compound serves as a crucial precursor for the semi-synthesis of Moxidectin, a widely used veterinary and human antiparasitic drug.[1][2] This document details the producing microorganism, fermentation parameters, downstream processing, and the genetic regulatory networks that govern this compound biosynthesis.

Producing Microorganism

The primary producer of this compound is the bacterium Streptomyces cyaneogriseus subspecies noncyanogenus.[1][2] This actinomycete is the cornerstone of industrial this compound production. Another species, Streptomyces microflavus, has also been reported to produce this compound congeners.

Fermentation Process

The production of this compound is achieved through submerged fermentation. The process can be broadly divided into inoculum preparation and the main fermentation stage. Optimization of media composition and process parameters is critical for maximizing yield.

Inoculum Development

A multi-stage inoculum development process is typically employed to ensure a healthy and abundant biomass for inoculation into the production fermenter.

Experimental Protocol: Inoculum Development

-

Spore Suspension Preparation: A spore suspension of S. cyaneogriseus ssp. noncyanogenus is prepared from a mature agar plate culture.

-

Seed Culture I (Flask): The spore suspension is inoculated into a seed culture medium in a shake flask. The culture is incubated at 28°C on a rotary shaker at 200-250 rpm for 24-48 hours.

-

Seed Culture II (Seed Fermenter): The first-stage seed culture is transferred to a larger seed fermenter containing the same or a similar medium. The culture is maintained at 28°C with agitation and aeration to achieve a mycelial concentration of 18-24% (v/v).[3]

Production Fermentation

The production phase involves the cultivation of S. cyaneogriseus ssp. noncyanogenus in a large-scale fermenter under controlled conditions to promote the synthesis of this compound.

Experimental Protocol: Production Fermentation

-

Inoculation: The seed culture is aseptically transferred to the production fermenter, typically at an inoculum size of 5-10% (v/v).[4]

-

Fermentation: The fermentation is carried out for 8-12 days. Key process parameters are monitored and controlled throughout the fermentation.

-

Fed-Batch Strategy: To overcome carbon source limitations and improve yield, a fed-batch strategy is often employed. When the initial sugar concentration drops, a concentrated glucose solution or a complete medium feed is initiated.[5]

Fermentation Media

The composition of the fermentation medium is a critical factor influencing this compound yield. Various media formulations have been reported, generally rich in complex carbon and nitrogen sources.

Table 1: Composition of Fermentation Media for this compound Production

| Component | Concentration (g/L) - Medium A | Concentration (g/L) - Medium B | Concentration (g/L) - Medium C |

| Glucose | 80.0[2] | 45.0[4] | 20.0-110.0[3] |

| Lactose | 35.0[2] | 20.0[4] | - |

| Dextrin | - | - | 1.0% (w/v)[3] |

| Soybean Meal | 27.5[2] | - | - |

| Soybean Cake Powder | - | 20.0[4] | - |

| Cottonseed Meal | - | 15.0[4] | - |

| Yeast Meal | 5.0[2] | - | - |

| Corn Meal | 2.5[2] | - | - |

| Soybean Peptone | - | - | 1.0% (w/v)[3] |

| Molasses | - | - | 1.0% (w/v)[3] |

| Sodium Nitrate | - | 0.5[4] | - |

| Magnesium Sulfate | 1.0[2] | 1.0[4] | 1.0-5.0[3] |

| Calcium Carbonate | 4.0[2] | 4.0[4] | 0.1% (w/v)[3] |

| Ferrous Sulfate | - | 0.66[4] | - |

| Nickel Chloride | - | 0.03[4] | - |

| Potassium Nitrate | - | - | 2.0-8.0[3] |

Key Fermentation Parameters

Precise control of fermentation parameters is essential for optimal growth and this compound production.

Table 2: Key Fermentation Parameters for this compound Production

| Parameter | Optimal Range | Reference |

| Temperature | 27-30°C | [3][4] |

| pH | 6.0-7.5 | [4] |

| Agitation | 90-250 rpm (depending on scale) | [4] |

| Aeration | 0.5-1.0 vvm | [4] |

| Dissolved Oxygen | Maintained above 30% | [4] |

| Fermentation Time | 8-12 days | [2] |

Downstream Processing: Extraction and Purification

Following fermentation, this compound must be recovered from the fermentation broth and purified.

Experimental Protocol: this compound Extraction and Purification

-

Solid-Liquid Separation: The fermentation broth is first subjected to solid-liquid separation to harvest the mycelia, which contain the intracellular this compound. This can be achieved through filtration (e.g., using diatomaceous earth as a filter aid) or centrifugation.[3][6]

-

Extraction: The mycelial cake is extracted with an organic solvent. Ethanol is a commonly used solvent.[6][7] The extraction can be performed by immersion or reflux extraction.[7]

-

Concentration: The resulting extract is concentrated under vacuum to remove the solvent.

-

Solvent-Solvent Extraction: The concentrated extract is further purified by liquid-liquid extraction. A common method involves partitioning between a low-polarity organic solvent (e.g., dichloromethane) and an aqueous or polar solvent (e.g., formamide).[6]

-

Chromatographic Purification: The partially purified this compound is then subjected to chromatographic separation to achieve high purity. Macroporous resin chromatography and silica gel column chromatography are frequently employed.[6][7]

-

Crystallization: The purified this compound can be crystallized from a suitable solvent to obtain a high-purity final product.

Regulatory Control of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level. Understanding these regulatory networks is crucial for strain improvement and yield optimization.

The nemR Regulatory Gene

The nemR gene, located within the this compound biosynthetic gene cluster, encodes a Large ATP-binding protein of the LuxR family (LAL-type) transcriptional regulator.[1][8] NemR acts as a positive regulator, and its overexpression has been shown to significantly increase this compound production.[1][2] Conversely, deletion of nemR leads to a substantial decrease in yield.[2] NemR directly activates the transcription of several key operons within the biosynthetic gene cluster.[8]

The ScyA1/ScyR1 Quorum-Sensing System

A quorum-sensing (QS) system, designated ScyA1/ScyR1, also plays a significant role in regulating this compound production.[9] This system is homologous to the Aco/ArpA-like systems found in other Streptomyces species. ScyA1 is an autoregulator synthase, and ScyR1 is an autoregulator receptor. ScyA1 positively influences this compound production by activating the transcription of scyR1.[9]

Scale-Up Considerations

Transitioning from laboratory-scale to industrial-scale production presents several challenges. Key parameters that need to be carefully considered during scale-up include:

-

Oxygen Transfer: Maintaining an adequate oxygen transfer rate (OTR) is critical. This is often managed by adjusting agitation speed and aeration rates. The volumetric oxygen transfer coefficient (kLa) is a key parameter for scale-up.[10]

-

Mixing: Ensuring homogenous mixing in large fermenters is essential for uniform distribution of nutrients and to avoid temperature and pH gradients.

-

Shear Stress: High agitation rates can cause shear stress, which can damage mycelia and negatively impact production.

-

Sterility: Maintaining sterility in large-scale fermenters is paramount to prevent contamination.

Conclusion

The fermentation of this compound is a complex bioprocess that requires careful control of the producing organism, media composition, and numerous process parameters. A deep understanding of the underlying genetic regulatory networks provides opportunities for rational strain improvement. Furthermore, a well-defined downstream processing strategy is essential for obtaining a high-purity product. The information presented in this guide provides a solid foundation for researchers and professionals involved in the development and optimization of this compound production.

References

- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102336796B - Preparation method of this compound - Google Patents [patents.google.com]

- 4. CN102952832A - Method for producing this compound through fermenting - Google Patents [patents.google.com]

- 5. scielo.br [scielo.br]

- 6. CN103664989A - Method used for preparing moxidectin using this compound fermentation broth - Google Patents [patents.google.com]

- 7. CN103588784A - Method for preparing high-purity this compound - Google Patents [patents.google.com]

- 8. Characterization of a LAL-type regulator NemR in this compound biosynthesis and its application for increasing this compound production in Streptomyces cyaneogriseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Elucidation of the Activation Pathways of ScyA1/ScyR1, an Aco/ArpA-Like System That Regulates the Expression of this compound and Other Secondary Metabolic Biosynthetic Genes [frontiersin.org]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Natural Congeners and Derivatives of Nemadectin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemadectin is a potent 16-membered macrocyclic lactone of the milbemycin class, naturally produced by fermentation of actinomycetes such as Streptomyces cyaneogriseus and Streptomyces microflavus.[1][2] It exhibits a broad spectrum of anthelmintic and insecticidal activity, making it a significant lead compound in the development of antiparasitic agents.[1] The primary mode of action for this compound and its congeners is the irreversible activation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis and death of the parasite.[3][4] This technical guide provides a comprehensive overview of the natural congeners of this compound, its prominent derivative moxidectin, their biological activities, and the experimental methodologies for their study.

Natural Congeners and Derivatives

This compound serves as a precursor for the semi-synthesis of moxidectin, a widely used veterinary and human anthelmintic.[5] Moxidectin is a methoxime derivative of this compound, exhibiting enhanced activity and favorable pharmacokinetic properties.[6] In addition to synthetic derivatization, research has focused on the discovery of natural congeners with novel structures and potent bioactivities. Bioassay-guided fractionation of fermentation broths of Streptomyces species has led to the isolation and characterization of several new this compound analogs.[1]

Data Presentation: Biological Activities

The following tables summarize the quantitative biological activities of this compound and some of its recently discovered natural congeners against key parasite models.

| Compound | Target Organism | Bioassay | Activity (IC50/LC50) | Reference |

| This compound α | Caenorhabditis elegans | Motility Assay | ~1 µg/mL | [7] |

| Tetranychus cinnabarinus (adult mites) | Contact Assay | ~3 µg/mL | [7] | |

| Congener 1 | Caenorhabditis elegans | Motility Assay | Not specified, potent | [1] |

| Tetranychus cinnabarinus (adult mites) | Contact Assay | Not specified, potent | [1] | |

| Congener 2 | Caenorhabditis elegans | Motility Assay | 0.7 ± 0.2 µg/mL | [7] |

| Tetranychus cinnabarinus (adult mites) | Contact Assay | 2.3 ± 0.9 µg/mL | [7] | |

| Tetranychus cinnabarinus (mite eggs) | Contact Assay | 17.5 ± 2.1 µg/mL | [7] |

Note: The structures of Congeners 1 and 2 are novel, with Congener 2 possessing an unprecedented 5-membered ring lactone.[7]

Mechanism of Action: Signaling Pathway

The primary target of this compound and its derivatives is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel found exclusively in invertebrates. The binding of this compound to the GluCl results in the irreversible opening of the channel, leading to a cascade of cellular events that culminate in paralysis.

References

- 1. New this compound congener from Streptomyces microflavus neau3: fermentation, isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102336796B - Preparation method of this compound - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antiparasitic agent ivermectin induces chloride-dependent membrane hyperpolarization and cell death in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New this compound congeners with acaricidal and nematocidal activity from Streptomyces microflavus neau3 Y-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C. elegans motility assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols: In Vitro Anthelmintic Assay for Nemadectin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nemadectin is a potent, broad-spectrum macrocyclic lactone anthelmintic belonging to the milbemycin family of compounds. It is highly effective against a wide range of gastrointestinal nematodes in animals. The development of anthelmintic resistance necessitates robust and reliable in vitro screening methods to evaluate the efficacy of existing and novel compounds. These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound, primarily focusing on the Adult Motility Assay using the economically significant parasitic nematode, Haemonchus contortus, as a model.

Mechanism of Action: Glutamate-Gated Chloride Channels

This compound, like other macrocyclic lactones such as ivermectin and moxidectin, exerts its anthelmintic effect by targeting the parasite's nervous system.[1][2] The primary molecular targets are glutamate-gated chloride channels (GluCls), which are found exclusively in invertebrates.[1][3]

Signaling Pathway:

-

This compound binds with high affinity to an allosteric site on the GluCl receptor located on the neuronal and pharyngeal muscle cell membranes of the nematode.[2][3]

-

This binding action locks the channel in an open state, leading to a prolonged and essentially irreversible influx of chloride ions (Cl⁻) into the cell.[2][4]

-

The increased intracellular chloride concentration causes hyperpolarization of the cell membrane.

-

This hyperpolarization inhibits the generation of action potentials, preventing nerve signal transmission and muscle contraction.

-

The result is a flaccid paralysis of the worm's pharyngeal pump and somatic musculature, leading to an inability to feed and eventual starvation and death.[4][5]

References

- 1. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 5. mdpi.com [mdpi.com]

Application Note: Quantification of Nemadectin Using High-Performance Liquid Chromatography

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Nemadectin. This compound, a macrocyclic lactone produced by Streptomyces cyaneogriseus, is a key precursor in the synthesis of the widely used anthelmintic agent, Moxidectin.[1] Accurate quantification of this compound is crucial for monitoring fermentation processes, ensuring product purity, and in various research and development settings. The described method utilizes a reversed-phase C18 column with UV detection, providing a straightforward and reproducible approach for researchers, scientists, and drug development professionals.

Introduction

This compound is a significant compound within the milbemycin class of macrocyclic lactones, recognized for its anthelmintic properties.[2][3] Its primary importance in the pharmaceutical industry lies in its role as the starting material for the semi-synthetic derivative, Moxidectin.[1] Therefore, a precise and accurate analytical method for this compound quantification is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of avermectins and milbemycins due to its high resolution and sensitivity.[4][5] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a UV detector.[6]

-

Column: Hypersil C18, 5 µm, 4.6 x 150 mm.[6]

-

Solvents: HPLC grade methanol and water.

-

Standards: this compound reference standard of known purity.

-

Sample Preparation: Syringe filters (0.45 µm), vials, and other standard laboratory glassware.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | Hypersil C18 (5 µm, 4.6 x 150 mm)[6] |

| Mobile Phase | Methanol:Water (85:15, v/v)[6] |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | 30°C[6] |

| Detection | UV at 240 nm[6] |

| Injection Volume | 20 µL (Typical, can be optimized)[4][5] |

Protocols

Standard Solution Preparation

-

Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation (from Fermentation Broth)

-

Extraction: Take 1.0 mL of the culture broth and add 3.0 mL of methanol.[6]

-

Vortexing/Sonication: Vortex or sonicate the mixture for 30 minutes to ensure complete extraction of this compound.[6]

-

Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet solid debris.[6]

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Analysis: The filtered supernatant is now ready for injection into the HPLC system.[6]

Sample Preparation Workflow

HPLC Analysis Protocol

-

System Equilibration: Equilibrate the HPLC system with the mobile phase (Methanol:Water, 85:15) until a stable baseline is achieved.

-

Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.

-

Sample Analysis: Inject the prepared samples.

-

Data Acquisition and Processing: Record the chromatograms and integrate the peak area corresponding to this compound. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolation from the calibration curve.

HPLC Analysis Workflow

Results and Discussion

The described HPLC method provides excellent separation of this compound from other components typically found in fermentation broth. A representative chromatogram would show a sharp, well-defined peak for this compound at a specific retention time, allowing for accurate quantification.

Method Validation Parameters (Hypothetical Data for Illustration)

For a comprehensive validation, parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) should be evaluated.[4][5] The following table summarizes expected performance characteristics based on similar methods for related compounds.

| Parameter | Specification |

| Linearity (R²) | > 0.999 |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

Conclusion

The HPLC method presented in this application note is a reliable and straightforward approach for the quantification of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. This protocol is suitable for routine analysis in research, process development, and quality control environments, aiding in the efficient production and study of this compound and its derivatives.

References

Protocol for Nemadectin Extraction from Fermentation Broth

Application Note

This document provides detailed protocols for the extraction and purification of nemadectin from the fermentation broth of Streptomyces cyaneogriseus. This compound, a sixteen-membered macrolide antibiotic, is a key precursor for the synthesis of the potent anthelmintic drug, moxidectin.[1] The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering various methodologies from initial solid-liquid separation to final purification, ensuring high-purity this compound suitable for further derivatization.

The described methods are based on established patent literature and offer flexibility depending on the available equipment and desired scale of production. Key strategies include direct spray drying of the fermentation broth, as well as conventional filtration followed by solvent extraction of the mycelial cake. Subsequent purification steps involving solvent extraction, and column chromatography are detailed to achieve high purity levels.

Experimental Protocols

Two primary approaches for the initial extraction of this compound from the fermentation broth are presented:

-

Protocol 1: Direct Spray Drying of Fermentation Broth. This method simplifies the initial solid-liquid separation by creating a stable, dry powder from the entire fermentation broth, which is then subjected to solvent extraction.[1]

-

Protocol 2: Mycelial Filtration and Solvent Extraction. This traditional approach involves the separation of the mycelium from the fermentation broth, followed by extraction of the this compound from the mycelial cake.

Protocol 1: Extraction via Direct Spray Drying

This protocol is advantageous for its simplicity, reduced solvent consumption, and the stability of the resulting dried bacterial powder, which minimizes degradation of this compound.[1]

1. Spray Drying of Fermentation Broth:

- Directly spray-dry the this compound fermentation broth using an airflow nozzle type or centrifugal nozzle type spray dryer.[1]

- Maintain the gas inlet temperature at 120-180°C and the gas outlet temperature at 100-120°C.[1]

- Ensure the material temperature within the tower is kept between 60-90°C, with a tower pressure of 250-350 kPa.[1]

- This process yields a solid, dry powder containing this compound.

2. Solvent Extraction of Dried Powder:

- Reflux extract the solid powder with ethanol (concentration >95%) at a ratio of 3 times the weight of the powder.[1]

- Alternatively, an ethanol-water solution (50:50 to 60:40 weight ratio of ethanol to purified water) can be used at a ratio of 5:1 to 6:1 with the dry solid powder, stirring for 4-6 hours.[2]

- Filter the extract to separate the solid residue.

3. Purification of the Extract:

- The resulting extract can be further purified using macroporous resin chromatography to yield high-purity this compound.[1][2]

Protocol 2: Extraction via Mycelial Filtration

This protocol involves the initial separation of the mycelium from the fermentation broth.

1. Solid-Liquid Separation:

- Flocculation and Filtration: Adjust the pH of the fermentation broth to 7.5-9.0 using a NaOH solution. Add a flocculant such as polyaluminum chloride. Stir for 20-30 minutes and then filter to obtain the wet mycelial residue.[3]

- Filter Aid Filtration: Alternatively, add diatomaceous earth as a filter aid to the fermentation broth and filter to obtain the wet mycelial residue.[1]

2. Solvent Extraction of Mycelium:

- Extract the wet mycelial residue with a water-insoluble organic solvent like butyl acetate at a temperature of 25-30°C for 3-3.5 hours.[3]

- Alternatively, the mycelium can be immersed in ethanol to obtain an ethanol immersion liquid.[4]

- Another option is to extract the wet mycelial residue with methanol.[1]

3. Primary Purification of the Extract:

- Liquid-Liquid Extraction:

- If methanol is used for extraction, the extract is concentrated and then extracted with dichloromethane. The dichloromethane phase is collected, dried over anhydrous sodium sulfate, and concentrated.[1]

- If an ethanol immersion is performed, the liquid is concentrated, and a low-polarity organic solvent (e.g., n-hexane) is added for extraction.[4]

- Acid-Base Washing: The extract obtained from butyl acetate extraction can be purified by acid washing, followed by vacuum concentration, dissolution in a low-polarity organic solvent, and then alkaline washing.[3]

4. Chromatographic Purification:

- The partially purified this compound is then subjected to column chromatography using macroporous resin or silica gel to obtain this compound with a purity of over 85%.[4]

Data Presentation

Table 1: Summary of this compound Extraction Parameters

| Parameter | Method 1: Spray Drying | Method 2: Mycelial Filtration |

| Initial Broth Treatment | Direct Spray Drying | Flocculation or Filter Aid Filtration |

| Primary Extraction Solvent | >95% Ethanol or 50-60% Aqueous Ethanol[1][2] | Butyl Acetate, Ethanol, or Methanol[1][3][4] |

| Solvent to Solid Ratio | 3:1 (w/w) for >95% Ethanol; 5:1 to 6:1 for Aqueous Ethanol[1][2] | Not explicitly stated |

| Extraction Time | Not specified for reflux; 4-6 hours for stirring[1][2] | 3-3.5 hours[3] |

| Extraction Temperature | Reflux temperature; 20-21°C for stirring[2] | 25-30°C[3] |

| Initial Purity (Post-Extraction) | ~55% HPLC Purity with >95% Ethanol[1] | Not explicitly stated |

| Final Purity (Post-Purification) | >90%[1][2] | >85%[4] |

Visualizations

Caption: Workflow for this compound Extraction via Spray Drying.

Caption: Workflow for this compound Extraction via Mycelial Filtration.

References

- 1. CN102336796B - Preparation method of this compound - Google Patents [patents.google.com]

- 2. CN103588784A - Method for preparing high-purity this compound - Google Patents [patents.google.com]

- 3. CN104628802B - Method for extracting and purifying this compound from fermentation liquid - Google Patents [patents.google.com]

- 4. CN103664989A - Method used for preparing moxidectin using this compound fermentation broth - Google Patents [patents.google.com]

Application of Nemadectin in Veterinary Parasitology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemadectin is a macrocyclic lactone belonging to the milbemycin group of anthelmintics, derived from the fermentation of Streptomyces cyaneogriseus. It exhibits broad-spectrum activity against a variety of internal and external parasites, making it a significant compound in veterinary parasitology. This compound is also a precursor for the synthesis of moxidectin, another widely used anthelmintic.[1][2] This document provides detailed application notes and protocols for the use of this compound in a research and drug development context.

Mechanism of Action

This compound, like other macrocyclic lactones, exerts its anthelmintic effect by targeting the parasite's nervous system. It acts as a potent agonist of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[1][3][4] The binding of this compound to these channels leads to an influx of chloride ions into the nerve and muscle cells of the parasite. This influx causes hyperpolarization of the cell membrane, resulting in flaccid paralysis and eventual death of the parasite.[5][6] The high affinity of this compound for invertebrate GluCls and the absence of these channels in vertebrates contribute to its selective toxicity and favorable safety profile in host animals.[4]

Signaling Pathway of this compound

Mechanism of this compound action on parasite nerve and muscle cells.

In Vivo Efficacy Data

This compound has demonstrated high efficacy against a range of gastrointestinal nematodes in canines and ovine.

Canine Efficacy Data

A key study by Doscher et al. (1989) evaluated the efficacy of this compound against natural infections of gastrointestinal helminths in dogs.[7]

| Target Parasite | Animal Model | Formulation | Dosage (mg/kg BW) | Efficacy (%) | Citation |

| Toxocara canis | Dog | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100 | [7] |

| Toxascaris leonina | Dog | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100 | [7] |

| Ancylostoma caninum | Dog | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100 | [7] |

| Uncinaria stenocephala | Dog | Liquid (in gelatin capsules) | 0.2 - 0.4 | 100 | [7] |

| Toxocara canis | Dog | Tablet | 0.2 | 100 | [7] |

| Ancylostoma caninum | Dog | Tablet | 0.2 | 100 | [7] |

| Uncinaria stenocephala | Dog | Tablet | 0.2 | 100 | [7] |

| Trichuris vulpis | Dog | Liquid or Tablet | 0.6 - 0.8 | 99 - 100 | [7] |

Ovine Efficacy Data

This compound has also been shown to be effective against anthelmintic-resistant strains of Haemonchus contortus in sheep.

| Target Parasite Strain | Animal Model | Dosage (mg/kg BW) | Fecal Egg Count Reduction (%) | Worm Burden Reduction (%) | Citation |

| Ivermectin-resistant H. contortus | Lamb | 0.2 | 99 | 100 | [8] |

| Susceptible H. contortus | Lamb | 0.2 | 100 | 100 | [8] |

Experimental Protocols

In Vivo Efficacy Trial in Canines (Adapted from Doscher et al., 1989)

This protocol outlines a general procedure for evaluating the efficacy of this compound against naturally acquired gastrointestinal helminth infections in dogs.

Workflow for an in vivo canine efficacy trial.

Methodology:

-

Animal Selection: Select adult dogs with naturally acquired mixed infections of common gastrointestinal helminths. Infection status should be confirmed by fecal examination for the presence of parasite eggs.

-

Housing and Diet: House dogs individually to prevent cross-contamination. Provide a standard diet and water ad libitum.

-

Group Allocation: Randomly assign dogs to treatment and control groups.

-

Treatment Administration: Administer this compound orally at the desired dose. The formulation can be a liquid filled into gelatin capsules or a tablet. The control group should receive a placebo.

-

Post-treatment Evaluation:

-

Fecal Egg Count Reduction Test (FECRT): Collect fecal samples from each dog before treatment and at specified intervals post-treatment (e.g., 7 and 14 days). Perform fecal egg counts using a standard method (e.g., McMaster technique). Calculate the percentage reduction in egg counts for the treated group compared to the control group.

-

Worm Burden Reduction: At the end of the study (e.g., 14-21 days post-treatment), humanely euthanize the animals. Conduct a thorough necropsy and collect all adult worms from the gastrointestinal tract. Identify and count the worms for each species. Calculate the percentage reduction in worm burden in the treated group compared to the control group.

-

-

Safety Assessment: Observe all animals daily for any signs of adverse reactions to the treatment.

In Vitro Larval Development Assay (LDA)

Workflow for an in vitro larval development assay.

Methodology:

-

Egg Isolation: Collect fresh fecal samples from animals infected with the target parasite (e.g., Haemonchus contortus from sheep). Isolate the nematode eggs using standard flotation and sieving techniques.

-

Assay Setup: In a 96-well microtiter plate, add a nutrient medium and a standardized number of eggs to each well.

-

Drug Application: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add them to the wells. Include appropriate solvent controls.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-27°C) for several days to allow for the hatching of eggs and development of larvae.

-

Assessment: After the incubation period, add a killing agent (e.g., Lugol's iodine) to each well to stop development. Examine the contents of each well under an inverted microscope and count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3).

-

Data Analysis: Determine the percentage of inhibition of development to the L3 stage for each this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the larvae from reaching the L3 stage.

Pharmacokinetics

Specific pharmacokinetic data for this compound in dogs is limited in the available literature. However, data from its derivative, moxidectin, can provide some insights. Following oral administration in dogs, moxidectin is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 2-3 hours.[2] It has a long elimination half-life, which can vary depending on the animal's body condition.[2] Given that this compound is the parent compound of moxidectin, their pharmacokinetic profiles may share some similarities, but dedicated studies on this compound are required for accurate characterization.

Safety and Toxicology

Conclusion

This compound is a potent anthelmintic with proven efficacy against a broad spectrum of gastrointestinal nematodes in veterinary species. Its mechanism of action through the targeting of glutamate-gated chloride channels provides a basis for its selective toxicity. The provided protocols for in vivo and in vitro studies offer a framework for further research and development of this compound-based anthelmintics. Further studies are warranted to fully characterize its pharmacokinetic profile and to establish comprehensive safety and toxicity data.

References

- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 7. Efficacy of this compound, a new broad-spectrum endectocide, against natural infections of canine gastrointestinal helminths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound – Bioquote [bioquote.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Nemadectin for In Vitro Parasite Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nemadectin concentrations for in vitro parasite assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against parasites?

A: this compound is a macrocyclic lactone anthelmintic.[1] Its primary mechanism of action involves interfering with the neuromuscular transmission in parasites, specifically by acting on glutamate-gated chloride ion channels. This leads to an influx of chloride ions, hyperpolarization of the nerve and muscle cells, and subsequent flaccid paralysis and death of the parasite.[2] this compound is effective against a broad spectrum of nematodes and arthropods.[1]

Q2: What are the recommended starting concentrations for this compound in in vitro assays?

A: Specific in vitro IC50 or EC50 values for this compound against a wide range of parasites are not extensively published. However, based on data from related macrocyclic lactones like ivermectin and moxidectin, a starting concentration range of 0.1 µM to 10 µM is often a reasonable starting point for many nematode species. For initial screening, a high concentration (e.g., 10 µM or 50 µM) can be used to determine if there is any activity. Subsequently, a dose-response curve should be generated using serial dilutions to determine the precise IC50/EC50.

Q3: How should I prepare a stock solution of this compound for my in vitro experiments?

A: this compound has poor water solubility. Therefore, a stock solution should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent.[2] Ethanol and methanol are also suitable solvents. For example, a 10 mM stock solution can be prepared in 100% DMSO. It is crucial to ensure the final concentration of the solvent in the assay medium is low (typically ≤0.5%) to avoid solvent-induced toxicity to the parasites.

Q4: How should I store my this compound stock solution?

A: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guides

Problem 1: No or low activity of this compound observed in the assay.

| Possible Cause | Troubleshooting Step |

| Incorrect concentration range | The tested concentrations may be too low. Perform a broader range of concentrations, including higher concentrations (e.g., up to 100 µM), to establish a dose-response relationship. |

| Compound degradation | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if in doubt. The stability of this compound in the specific culture medium and conditions should also be considered, although specific data on this is limited. |

| Parasite resistance | The parasite strain being tested may have inherent or developed resistance to macrocyclic lactones. If possible, include a known susceptible parasite strain as a positive control. |

| Assay sensitivity | The chosen assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive assay or optimizing the current assay parameters (e.g., incubation time, parasite life stage). |

| Drug-protein binding | If the assay medium contains a high concentration of serum, this compound may bind to serum proteins, reducing its bioavailable concentration. Consider reducing the serum concentration or using a serum-free medium for the assay, if compatible with parasite viability. |

Problem 2: High variability between replicate wells.

| Possible Cause | Troubleshooting Step |

| Uneven parasite distribution | Ensure that the parasite suspension is homogenous before dispensing into the assay plates. Gently mix the suspension between pipetting. |

| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of parasite suspension and drug solutions are added to each well. |

| Edge effects in microplates | "Edge effects" can occur in 96-well plates, where wells on the perimeter of the plate evaporate more quickly. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile medium or water. |

| Compound precipitation | This compound may precipitate out of solution at higher concentrations, especially if the final solvent concentration is too high or the medium is not compatible. Visually inspect the wells for any signs of precipitation. If observed, try lowering the starting concentration or using a different solvent system. |

Problem 3: High background signal or low signal-to-noise ratio in colorimetric/fluorometric assays (e.g., MTT assay).

| Possible Cause | Troubleshooting Step |

| Reagent interference | This compound itself might interfere with the assay reagents. Run a control with this compound in medium without parasites to check for any direct reaction with the assay components. |

| Sub-optimal incubation times | The incubation time with the assay reagent (e.g., MTT) may need to be optimized for the specific parasite and conditions. Perform a time-course experiment to determine the optimal incubation period that yields a robust signal with low background. |

| Contamination | Bacterial or fungal contamination can interfere with colorimetric and fluorometric assays. Ensure aseptic techniques are used throughout the experimental setup. |

Data Presentation

Table 1: In Vitro IC50 Values of Macrocyclic Lactones Against Haemonchus contortus

| Compound | Life Stage | Assay | Incubation Time | IC50 (µM) |

| Ivermectin | xL3 | Motility | 72 h | ~0.02 |

| Moxidectin | L4 | Motility | 72 h | 39.4 ± 4.83 |

| Monepantel | xL3 | Motility | 72 h | ~0.01 |

| Monepantel | L4 | Development | 7 days | 26.6 ± 0.74 |

Table 2: In Vivo Efficacy of this compound Against Various Parasites

| Host | Parasite Species | Dosage (mg/kg BW) | Efficacy |

| Canine | Toxocara canis | 0.2 - 0.4 | 100% |

| Canine | Toxascaris leonina | 0.2 - 0.4 | 100% |

| Canine | Ancylostoma caninum | 0.2 - 0.4 | 100% |

| Canine | Uncinaria stenocephala | 0.2 - 0.4 | 100% |

| Canine | Trichuris vulpis | 0.6 - 0.8 | 99-100% |

| Sheep | Haemonchus contortus (ivermectin-resistant) | 0.2 | 99% |

This table summarizes in vivo efficacy data and can be used to select relevant parasite species for in vitro testing.

Experimental Protocols

Larval Migration Inhibition (LMI) Assay

This assay assesses the effect of a compound on the motility and viability of nematode larvae.

Materials:

-

Nematode third-stage larvae (L3)

-

24-well and 96-well microplates

-

Nylon mesh filters (20-30 µm pore size)

-

RPMI-1640 medium (or other suitable culture medium)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Larva Preparation: Collect and wash L3 larvae with PBS to remove any contaminants.

-

Drug Incubation:

-

In a 24-well plate, add approximately 100-200 L3 larvae per well in culture medium.

-

Add serial dilutions of this compound to the wells. Include a solvent control (DMSO at the highest concentration used) and a negative control (medium only).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.

-

-

Migration:

-

Place a nylon mesh filter at the bottom of the wells of a 96-well plate.

-

After incubation, transfer the contents of each well from the 24-well plate to the corresponding filter-bottomed wells of the 96-well plate.

-

Add fresh medium to the bottom of a new 96-well plate (the collection plate).

-

Place the filter plate on top of the collection plate.

-

Incubate for 4-24 hours to allow motile larvae to migrate through the mesh into the collection plate.

-

-

Quantification:

-

Carefully remove the filter plate.

-

Count the number of larvae that have migrated into the wells of the collection plate using an inverted microscope.

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each concentration relative to the solvent control.

-

Plot the percentage inhibition against the log of the this compound concentration to determine the EC50 value.

-

MTT Assay for Parasite Viability

This colorimetric assay measures the metabolic activity of parasites as an indicator of viability.

Materials:

-

Parasites (e.g., microfilariae, adult worms cut into smaller pieces)

-

96-well microplate

-

Culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Assay Setup:

-

Dispense a known number of parasites into each well of a 96-well plate containing culture medium.

-

Add serial dilutions of this compound. Include solvent and negative controls.

-

Incubate at 37°C and 5% CO2 for the desired exposure time (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of viability for each concentration relative to the solvent control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Mandatory Visualizations

References

Technical Support Center: Stabilizing Nemadectin in Different Solvent Systems

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of nemadectin in various solvent systems. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1] It has poor solubility in water.

Q2: What are the general storage conditions for this compound stock solutions?

A2: Once prepared, it is recommended to aliquot this compound stock solutions and store them at low temperatures to prevent degradation from repeated freeze-thaw cycles. For short-term storage (days to weeks), 0 - 4°C may be acceptable, but for long-term storage (months), -20°C or -80°C is recommended.[2][3] Solutions should be stored in tightly sealed containers to protect from moisture.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of this compound in solution can be influenced by several factors, including:

-

Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4]

-

pH: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis and other degradation pathways.[4]

-

Light: Exposure to UV and visible light can cause photodegradation.[4][5]

-

Oxygen: The presence of oxygen can lead to oxidative degradation.[4]

Q4: Are there any known degradation products of this compound?

A4: While extensive public data on this compound's degradation products is limited, studies on the closely related compound, moxidectin, have identified "23-keto-nemadectin" as a degradation product formed under acidic hydrolysis conditions.[2] This indicates a potential degradation pathway for this compound involving the oxidation of the hydroxyl group at the C-23 position.

Troubleshooting Guide

Q1: I am observing a loss of this compound potency in my experiments. What could be the cause?

A1: A loss of potency can be attributed to several factors. Use the following checklist to troubleshoot the issue:

-

Improper Storage: Verify that your stock solutions are stored at the recommended temperature (-20°C or -80°C for long-term) and protected from light and moisture.[2][3]

-

Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles by preparing and storing aliquots of your stock solution.

-

Solvent Purity: Ensure the use of high-purity, anhydrous solvents, as impurities or water content can promote degradation.

-

Experimental Conditions: Evaluate if your experimental setup exposes the this compound solution to high temperatures, extreme pH, or direct light for extended periods.

Q2: I see unexpected peaks in my chromatogram when analyzing my this compound sample. What should I do?

A2: The appearance of unexpected peaks likely indicates the presence of degradation products.

-

Characterize Degradants: If you have access to mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, these techniques can help in identifying the structure of the unknown peaks.[2]

-

Perform Forced Degradation Studies: To confirm if the new peaks are indeed degradation products, you can perform forced degradation studies under controlled stress conditions (acid, base, heat, oxidation, light) and compare the resulting chromatograms with your sample.

-

Optimize Your Method: Ensure your analytical method, such as High-Performance Liquid Chromatography (HPLC), is a "stability-indicating method." This means the method should be able to separate the intact this compound from all potential degradation products.

Data on this compound Stability